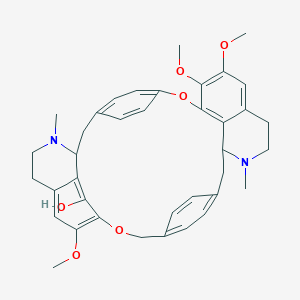
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone, also known as (E)-2-(4-hydroxybenzylidene)-1-tetralone, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of naphthalene and is commonly referred to as a chalcone.
Mechanism of Action
The mechanism of action of (E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone is not fully understood. However, it is believed that this compound interacts with metal ions through a chelation process, forming a complex that exhibits a strong fluorescence emission.
Biochemical and Physiological Effects
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that this compound has antioxidant properties and can protect against oxidative stress-induced cell damage. Additionally, this compound has been shown to exhibit anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone in lab experiments include its high sensitivity and selectivity for metal ion detection, as well as its relatively low cost and ease of synthesis. However, some limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are a number of future directions for research involving (E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone. Some potential areas of research include the development of new fluorescent probes based on this compound for the detection of other metal ions, as well as the investigation of its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of (E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone can be achieved through a variety of methods. One common method involves the reaction between 4-hydroxybenzaldehyde and 1-tetralone in the presence of a base catalyst such as potassium hydroxide. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol and typically yields a high purity product.
Scientific Research Applications
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone has been extensively studied for its potential applications in scientific research. One area of research involves the use of this compound as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. This compound exhibits a strong fluorescence emission in the presence of these metal ions, making it a useful tool for the detection and quantification of these ions in biological and environmental samples.
properties
CAS RN |
124996-02-7 |
|---|---|
Product Name |
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone |
Molecular Formula |
C24H30N4O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2E)-2-[(4-hydroxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H14O2/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11,18H,7-8H2/b14-11+ |
InChI Key |
SRJMKMQJTLCMRQ-SDNWHVSQSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=CC=CC=C31 |
SMILES |
C1CC(=CC2=CC=C(C=C2)O)C(=O)C3=CC=CC=C31 |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)O)C(=O)C3=CC=CC=C31 |
synonyms |
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



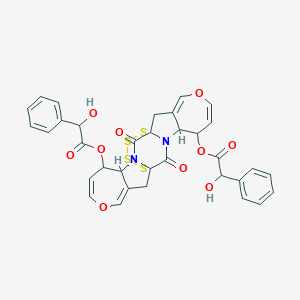
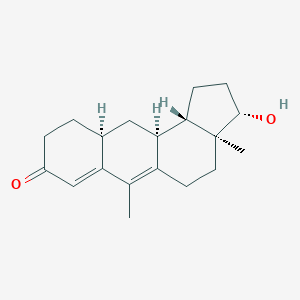
![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)
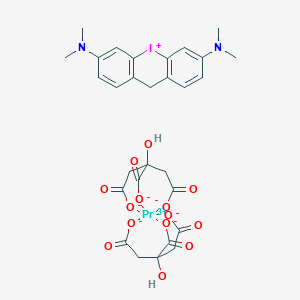

![(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid](/img/structure/B218776.png)
![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)

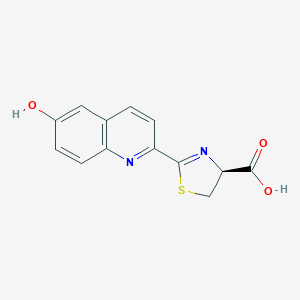

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)

